molecular formula C11H16N6O5 B13148755 Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- CAS No. 63739-03-7

Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-

Cat. No.: B13148755
CAS No.: 63739-03-7
M. Wt: 312.28 g/mol
InChI Key: ORNNLKQXCUZNBW-UHFFFAOYSA-N
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Description

Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-: is a chemical compound known for its multifaceted applications in various fields, including biomedicine and pharmaceuticals. This compound is characterized by its complex molecular structure, which includes glycine and morpholine groups linked to a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- typically involves the reaction of glycine derivatives with triazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions: Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced morpholine compounds.

Scientific Research Applications

Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- has significant applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical formulations.

Mechanism of Action

The mechanism of action of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • Glycine, N,N-bis[2-(2,6-dioxo-4-morpholinyl)ethyl]-
  • Diethylenetriaminepentaacetic acid anhydride
  • Diethylenetriaminepentaacetic dianhydride

Uniqueness: Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- is unique due to its specific triazine and morpholine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Biological Activity

Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- is a compound derived from the triazine family known for its diverse biological activities. The triazine structure is significant in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

The synthesis of Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- typically involves the reaction of morpholine with 2-chloro-4,6-dimethoxy triazine derivatives. The process often utilizes triethylamine as an acid scavenger in a solvent mixture of dioxane and water at room temperature. The resulting products are confirmed using spectroscopic methods such as IR and NMR .

  • MAO Inhibition : Preliminary studies indicate that derivatives of 1,3,5-triazine exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-A. This inhibition is crucial for the management of mood disorders and depression .
  • Antitumor Activity : Certain derivatives have demonstrated significant antitumor efficacy in both in vitro and in vivo models. For instance, a related compound showed effectiveness against xenograft tumor models by inhibiting the PI3K/Akt signaling pathway, which is pivotal in cancer cell proliferation .
  • Antimicrobial Properties : Research has shown that various triazine derivatives possess antibacterial and antifungal activities. Specific compounds have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success .

Case Studies

StudyCompoundBiological ActivityFindings
Khattab et al. (2015)1,3,5-Triazine Amino Acid DerivativesMAO InhibitionCompounds showed selectivity towards MAO-A with minimal toxicity .
Liu et al. (2010)Bis(morpholino-1,3,5-triazine) DerivativesAntitumorDemonstrated significant antitumor activity in xenograft models .
Recent Review (2021)Substituted 1,3,5-TriazinesDiverse ActivitiesHighlighted antibacterial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

63739-03-7

Molecular Formula

C11H16N6O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-[[4-(carboxymethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C11H16N6O5/c18-7(19)5-12-9-14-10(13-6-8(20)21)16-11(15-9)17-1-3-22-4-2-17/h1-6H2,(H,18,19)(H,20,21)(H2,12,13,14,15,16)

InChI Key

ORNNLKQXCUZNBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O

Origin of Product

United States

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